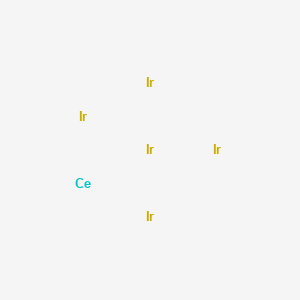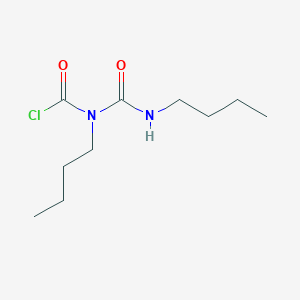
Butyl(butylcarbamoyl)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(butylcarbamoyl)carbamyl chloride is a compound belonging to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a butyl group. Carbamoyl chlorides are known for their reactivity and are used in various chemical syntheses, including the production of pesticides and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl(butylcarbamoyl)carbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R₂NH + COCl₂ \rightarrow R₂NCOCl + [R₂NH₂]Cl ] In this reaction, the amine reacts with phosgene to produce the carbamoyl chloride and an ammonium chloride byproduct .
Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] This method allows for the preparation of carbamoyl chlorides with N-H functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using phosgene and amines under controlled conditions to ensure safety and efficiency. The reactions are carried out in nonpolar organic solvents to maintain the solubility of the reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(butylcarbamoyl)carbamyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acids. [ R₂NCOCl + H₂O \rightarrow R₂NC(O)OH + HCl ]
Alcoholysis: Reacts with alcohols to form carbamates. [ R₂NCOCl + R’OH + C₅H₅N \rightarrow R₂NC(O)OR’ + C₅H₅NHCl ]
Aminolysis: Reacts with amines to form ureas. [ R₂NCOCl + R’NH₂ \rightarrow R₂NC(O)NR’₂ + HCl ]
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamoyl chloride .
Major Products
The major products formed from these reactions include carbamic acids, carbamates, and ureas, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Butyl(butylcarbamoyl)carbamyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate or urea functionalities.
Industry: Applied in the production of pesticides and other agrochemicals
Mécanisme D'action
The mechanism of action of butyl(butylcarbamoyl)carbamyl chloride involves the reactivity of the carbamoyl chloride group. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamic acids, carbamates, and ureas. These reactions are typically facilitated by the presence of catalysts or specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different alkyl groups.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of butyl groups.
Phenylcarbamoyl chloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
Butyl(butylcarbamoyl)carbamyl chloride is unique due to its specific butyl substitution, which can influence its reactivity and the properties of the products formed. The butyl groups can provide steric hindrance, affecting the reaction rates and selectivity compared to other carbamoyl chlorides .
Propriétés
Numéro CAS |
13188-07-3 |
|---|---|
Formule moléculaire |
C10H19ClN2O2 |
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
N-butyl-N-(butylcarbamoyl)carbamoyl chloride |
InChI |
InChI=1S/C10H19ClN2O2/c1-3-5-7-12-10(15)13(9(11)14)8-6-4-2/h3-8H2,1-2H3,(H,12,15) |
Clé InChI |
XBEWJHNZCGWVPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)N(CCCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



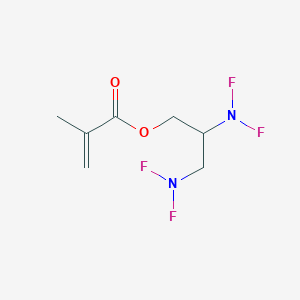
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
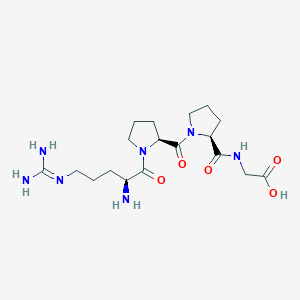
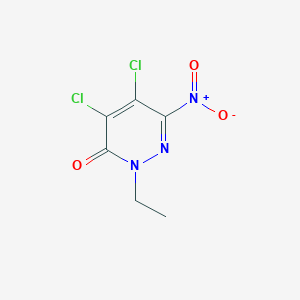
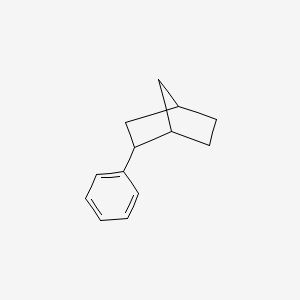

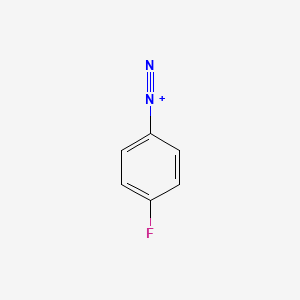
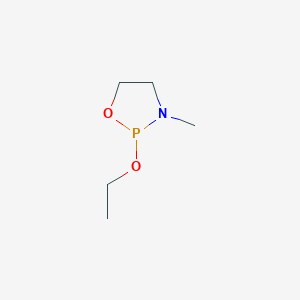
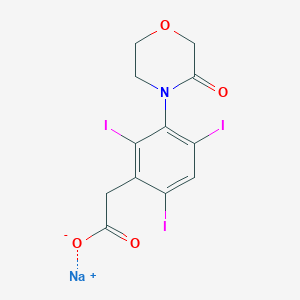
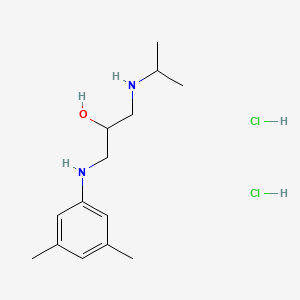
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)
